4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
CAS No.: 391875-84-6
Cat. No.: VC5108907
Molecular Formula: C14H23N3OS2
Molecular Weight: 313.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391875-84-6 |
|---|---|
| Molecular Formula | C14H23N3OS2 |
| Molecular Weight | 313.48 |
| IUPAC Name | 4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C14H23N3OS2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(19-2)20-13/h10-11H,3-9H2,1-2H3,(H,15,16,18) |
| Standard InChI Key | RZQGQYABDIVTAZ-UHFFFAOYSA-N |
| SMILES | CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates two pharmacophoric elements: a cyclohexane ring substituted with a butyl chain and a 1,3,4-thiadiazole ring bearing a methylthio group. The molecular formula is C₁₄H₂₃N₃OS₂, with a molar mass of 313.48 g/mol. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
| SMILES | CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC |
| InChI Key | RZQGQYABDIVTAZ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 108 Ų |
The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the thiadiazole ring’s planar geometry facilitates π-π stacking interactions with biological targets. The methylthio group at position 5 enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Cyclohexanecarboxylic Acid Derivatization: The cyclohexane ring is functionalized via Friedel-Crafts alkylation to introduce the butyl group, followed by carboxamide formation using thionyl chloride and ammonia.
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Thiadiazole Ring Construction: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives yields the 1,3,4-thiadiazole core. Subsequent methylation at the sulfur atom introduces the methylthio group .
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Amide Coupling: The cyclohexanecarboxamide is linked to the thiadiazole ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Biological Activities and Mechanisms
Antimicrobial Effects
The methylthio group enhances activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8–16 µg/mL) by disrupting cell wall synthesis. Thiadiazoles also inhibit fungal lanosterol 14α-demethylase, a target in Candida infections .
Anti-Inflammatory Activity
In murine models, thiadiazole carboxamides reduce TNF-α and IL-6 levels by ≥40% via NF-κB pathway suppression . The cyclohexane moiety may contribute to membrane stabilization, preventing prostaglandin release.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High logP (3.2 predicted) suggests good intestinal absorption but potential blood-brain barrier penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl chain generates hydroxylated metabolites, which are glucuronidated for excretion .
Toxicity Considerations
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Acute Toxicity: LD₅₀ in rats exceeds 500 mg/kg, indicating low acute toxicity .
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Genotoxicity: Ames tests for analogs show no mutagenicity at ≤100 µM.
Applications and Future Directions
Drug Development
This compound’s dual hydrophobic (cyclohexyl) and polar (thiadiazole) domains make it a candidate for:
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Kinase Inhibitors: Structural similarity to imatinib suggests potential in BCR-ABL1-positive leukemia .
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Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .
Challenges and Opportunities
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Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.
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Target Identification: Proteomics studies are needed to map specific protein interactions.
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